{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2059955-33-6
VCID: VC2893990
InChI: InChI=1S/C8H14N4O.2ClH/c9-3-8-5-12(11-10-8)4-7-1-2-13-6-7;;/h5,7H,1-4,6,9H2;2*1H
SMILES: C1COCC1CN2C=C(N=N2)CN.Cl.Cl
Molecular Formula: C8H16Cl2N4O
Molecular Weight: 255.14 g/mol

{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride

CAS No.: 2059955-33-6

Cat. No.: VC2893990

Molecular Formula: C8H16Cl2N4O

Molecular Weight: 255.14 g/mol

* For research use only. Not for human or veterinary use.

{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride - 2059955-33-6

Specification

CAS No. 2059955-33-6
Molecular Formula C8H16Cl2N4O
Molecular Weight 255.14 g/mol
IUPAC Name [1-(oxolan-3-ylmethyl)triazol-4-yl]methanamine;dihydrochloride
Standard InChI InChI=1S/C8H14N4O.2ClH/c9-3-8-5-12(11-10-8)4-7-1-2-13-6-7;;/h5,7H,1-4,6,9H2;2*1H
Standard InChI Key YAFVZGJGJVEJEN-UHFFFAOYSA-N
SMILES C1COCC1CN2C=C(N=N2)CN.Cl.Cl
Canonical SMILES C1COCC1CN2C=C(N=N2)CN.Cl.Cl

Introduction

Chemical Structure and Identification

{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride consists of a 1,2,3-triazole core with an oxolane (tetrahydrofuran) substituent connected via a methylene bridge at the N1 position, and a methanamine group at the C4 position of the triazole ring. The compound exists as a dihydrochloride salt, which enhances its stability and solubility for research applications.

Chemical Identifiers and Properties

The compound is characterized by several chemical identifiers that facilitate its cataloging and recognition in scientific databases and literature.

Table 1: Chemical Identifiers of {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride

ParameterValue
CAS Number2059955-33-6
Molecular FormulaC₈H₁₆Cl₂N₄O
Molecular Weight255.14 g/mol
IUPAC Name[1-(oxolan-3-ylmethyl)triazol-4-yl]methanamine;dihydrochloride
Standard InChIInChI=1S/C8H14N4O.2ClH/c9-3-8-5-12(11-10-8)4-7-1-2-13-6-7;;/h5,7H,1-4,6,9H2;2*1H
Standard InChIKeyYAFVZGJGJVEJEN-UHFFFAOYSA-N
SMILESC1COCC1CN2C=C(N=N2)CN.Cl.Cl
Canonical SMILESC1COCC1CN2C=C(N=N2)CN.Cl.Cl

The structural information provided above demonstrates the compound's key components: the triazole ring, the oxolane group, and the methanamine functionality, along with two hydrochloride counterions.

Chemical Properties and Characteristics

The physicochemical properties of {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride significantly influence its behavior in chemical reactions, biological systems, and pharmaceutical applications.

Physical State and Appearance

Although specific documentation on the physical appearance of this compound is limited in the available literature, triazole derivatives with similar structural features typically exist as crystalline solids at room temperature. The dihydrochloride salt formation generally enhances water solubility compared to the free base form, making it potentially more suitable for aqueous formulations in research settings.

Structural Characteristics

The compound features several key structural components that determine its chemical reactivity and potential biological activities:

  • Triazole Core: The 1,2,3-triazole ring serves as a stable heterocyclic scaffold that can participate in hydrogen bonding interactions and π-stacking with biological targets.

  • Oxolane Substituent: The tetrahydrofuran (oxolane) ring introduces conformational flexibility and oxygen-based hydrogen bond acceptor capabilities.

  • Methanamine Group: The primary amine functionality provides a site for hydrogen bond donation and potential points for further chemical derivatization .

Synthesis Methodology

The synthesis of {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride typically follows established methods for creating 1,2,3-triazole derivatives with specific substitution patterns.

General Synthetic Approach

The synthesis generally employs a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as a "click chemistry" approach. This methodology allows for the efficient formation of the 1,2,3-triazole core with precise regioselectivity.

The synthetic route typically involves:

  • Preparation of the oxolan-3-ylmethyl azide from appropriate precursors

  • Cycloaddition reaction with a terminal alkyne containing a protected amine functionality

  • Deprotection of the amine group

  • Conversion to the dihydrochloride salt through treatment with hydrochloric acid

Key Reaction Steps

The critical step in the synthesis is the formation of the 1,2,3-triazole ring through the cycloaddition reaction. This process typically requires:

  • A copper(I) catalyst to promote the reaction

  • Mild reaction conditions (room temperature to moderate heating)

  • Appropriate solvent systems that accommodate both the azide and alkyne components

The methanamine group is typically introduced through the use of a suitably protected alkyne precursor, which undergoes deprotection following the cycloaddition step. The final conversion to the dihydrochloride salt enhances stability and solubility for research applications.

Comparison with Structurally Related Compounds

Understanding the relationship between {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride and structurally similar compounds provides valuable context for its potential properties and applications.

Comparison with 1H-1,2,3-triazol-4-ylmethanamine

The parent compound 1H-1,2,3-triazol-4-ylmethanamine (CAS: 118724-05-3) represents a simpler analog lacking the oxolane substituent. This compound has a molecular weight of 98.11 g/mol and serves as a fundamental building block for more complex triazole derivatives .

Table 2: Comparison with Related Triazole Compounds

Parameter{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride1H-1,2,3-triazol-4-ylmethanamine[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride
CAS Number2059955-33-6118724-05-31909337-01-4
Molecular FormulaC₈H₁₆Cl₂N₄OC₃H₆N₄C₇H₁₄Cl₂N₄
Molecular Weight255.14 g/mol98.11 g/mol225.12 g/mol
N1 Substituent(oxolan-3-yl)methylHydrogenbut-3-en-1-yl
C4 Substituentmethanaminemethanaminemethanamine
Salt Formdihydrochloridefree basedihydrochloride

The structural differences between these compounds primarily lie in the N1 substituent, which significantly influences their physicochemical properties, including solubility, lipophilicity, and potential binding interactions with biological targets .

Comparison with [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride

Another structurally related compound is [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride (CAS: 1909337-01-4), which contains a but-3-en-1-yl substituent at the N1 position instead of the (oxolan-3-yl)methyl group. This compound shares the dihydrochloride salt form and the methanamine functionality at the C4 position of the triazole ring .

Current Research Status and Future Directions

Current Status in Chemical Research

{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride appears to be primarily utilized as a versatile small molecule building block in chemical research and synthesis . Its availability from specialized chemical suppliers suggests recognition of its utility in research settings, though published research specifically employing this compound appears limited in the current literature.

The compound is classified among specialized building blocks in chemical catalogs, indicating its potential value in synthetic chemistry applications . The presence of the primary amine functionality makes it particularly suitable as an intermediate in the synthesis of more complex molecules through amide bond formation, reductive amination, and other amine-directed transformations.

Future Research Opportunities

Several promising research directions could exploit the unique structural features of {1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride:

  • Development of Novel Bioactive Compounds: The triazole scaffold, combined with the oxolane ring and primary amine functionality, provides a platform for designing molecules with potential activity against various biological targets.

  • Structure-Activity Relationship Studies: Systematic structural modifications could yield valuable insights into how specific substituents affect biological activity and physicochemical properties.

  • Supramolecular Chemistry: The hydrogen bonding capabilities of this compound make it potentially interesting for supramolecular assemblies and host-guest chemistry applications.

  • Metal Coordination Studies: Triazoles can function as ligands for various metals, suggesting applications in coordination chemistry and catalysis.

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